Home > Products > Screening Compounds P141129 > Dopamine 3-beta-D-glucuronide sodium salt
Dopamine 3-beta-D-glucuronide sodium salt -

Dopamine 3-beta-D-glucuronide sodium salt

Catalog Number: EVT-13899415
CAS Number:
Molecular Formula: C14H18NNaO8
Molecular Weight: 351.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dopamine 3-beta-D-glucuronide sodium salt is a significant metabolite of dopamine, a neurotransmitter crucial for various physiological functions in the central nervous system. The compound is characterized by its molecular formula C14H18NNaO8C_{14}H_{18}NNaO_8 and a molecular weight of approximately 351.28 g/mol. It plays a vital role in the metabolism of dopamine, particularly in its conjugation and excretion processes, making it important for research in neurobiology and pharmacology.

Source

Dopamine 3-beta-D-glucuronide sodium salt is derived from dopamine through a biochemical process known as glucuronidation. This process typically involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to dopamine, forming the glucuronide conjugate. The compound can be sourced from various biochemical suppliers and is utilized in laboratory settings for research purposes .

Classification

This compound belongs to the category of glucuronides, which are conjugates formed by the attachment of glucuronic acid to various substrates, including drugs and endogenous compounds like neurotransmitters. Its classification highlights its role in drug metabolism and detoxification pathways within biological systems.

Synthesis Analysis

Methods

The synthesis of dopamine 3-beta-D-glucuronide sodium salt can be achieved through enzymatic or chemical methods. The enzymatic route typically employs UDP-glucuronosyltransferase enzymes, specifically UGT1A10, which has been identified as capable of catalyzing the glucuronidation of dopamine at significant rates .

Technical Details

The enzymatic synthesis involves incubating dopamine with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase under controlled conditions (pH and temperature) to optimize yield and purity. Chemical synthesis may involve direct chemical reactions that mimic enzymatic processes but are less common due to potential side reactions and lower specificity compared to enzymatic methods .

Molecular Structure Analysis

Structure

The molecular structure of dopamine 3-beta-D-glucuronide sodium salt features a complex arrangement that includes a glucuronic acid moiety attached to the dopamine molecule. The specific stereochemistry is crucial for its biological activity.

  • Molecular Formula: C14H18NNaO8C_{14}H_{18}NNaO_8
  • Molecular Weight: 351.28 g/mol
  • SMILES Notation: NCCC1=CC(O[C@H]2C@HC@@HC@HC@@HO2)=C(O)C=C1
  • InChI: InChI=1S/C14H19NO8.Na/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 .

Data

The accurate mass of the compound is noted as 351.09 g/mol. Its structural complexity allows it to participate in various biochemical interactions within the body.

Chemical Reactions Analysis

Types of Reactions

Dopamine 3-beta-D-glucuronide sodium salt can undergo several chemical reactions:

  • Oxidation: This can lead to the formation of quinones and other oxidized products.
  • Reduction: Reduction reactions can revert the compound back to its parent form, dopamine.
  • Substitution: Substitution reactions can occur at the glucuronide moiety, potentially yielding different glucuronide derivatives .

Technical Details

Common reagents used in these reactions include oxidizing agents for oxidation processes and reducing agents for reduction reactions. The specific conditions under which these reactions occur can significantly impact the yield and purity of the desired products.

Mechanism of Action

Process

Dopamine 3-beta-D-glucuronide sodium salt functions primarily as a metabolite rather than an active neurotransmitter. Its formation is part of the body's mechanism to eliminate excess dopamine from circulation through conjugation with glucuronic acid.

Data

Research indicates that this metabolite interacts with various enzymes and proteins within metabolic pathways. It is formed predominantly in hepatic tissues where it plays a role in detoxifying dopamine by facilitating its excretion through urine .

Physical and Chemical Properties Analysis

Physical Properties

Dopamine 3-beta-D-glucuronide sodium salt is typically stored at -20°C to maintain stability. Its solubility characteristics are influenced by its ionic nature due to the sodium salt form.

Chemical Properties

The compound exhibits properties typical of glucuronides, such as high polarity and solubility in water. These properties are essential for its role in biological systems where it aids in drug metabolism and elimination .

Applications

Dopamine 3-beta-D-glucuronide sodium salt has several scientific applications:

  • Research Tool: It is used extensively in studies examining dopamine metabolism and its role in neurological conditions such as Parkinson's disease, schizophrenia, and depression.
  • Pharmacological Studies: The compound aids in understanding how dopamine-related drugs are metabolized within the body.
  • Biochemical Pathway Analysis: Researchers utilize this metabolite to elucidate pathways involving neurotransmitter regulation and homeostasis .
Biosynthesis and Metabolic Pathways

Enzymatic Glucuronidation Mechanisms

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Dopamine Conjugation

UGT enzymes catalyze dopamine glucuronidation by transferring glucuronic acid from UDP-glucuronic acid (UDPGA) to dopamine’s hydroxyl groups. Among 19 human UGT isoforms, UGT1A10 is the primary enzyme responsible for dopamine conjugation, exhibiting activity rates of 32.7 pmol/min/mg for dopamine-3-O-glucuronide and 37.1 pmol/min/mg for dopamine-4-O-glucuronide. Other UGTs (e.g., UGT1A6, UGT2B7) show negligible activity (<2 pmol/min/mg) [1] [4]. UGT1A10 displays sigmoidal kinetics with a substrate affinity (KA) of 2–3 mM, indicating positive cooperativity during catalysis [1] [4].

Table 1: Enzymatic Activity of Human UGT Isoforms in Dopamine Glucuronidation

UGT IsoformActivity (pmol/min/mg)Primary Site of Expression
UGT1A1032.7 (3-O-gluc)Small intestine, colon
37.1 (4-O-gluc)
UGT1A6<2Liver, brain
UGT2B7<2Liver, kidney
All othersUndetectable-

Comparative Analysis of UGT1A10 Regioselectivity

UGT1A10 produces both dopamine-3-O-glucuronide and dopamine-4-O-glucuronide at a near-equimolar ratio (1:1.13). Mutagenesis studies reveal that Phe93 and Phe90 residues in UGT1A10’s substrate-binding domain critically regulate regioselectivity. The F93L mutant increases 4-O-glucuronide formation by 3-fold, while F90A reduces overall activity by >80% without altering affinity [1] [4]. This suggests steric and electronic factors determine positional preference.

Tissue-Specific Expression of UGT1A10 in Human Physiology

UGT1A10 is predominantly extrahepatic, with highest expression in the small intestine and colon, moderate levels in adipose tissue, and trace amounts in the liver and stomach. It is undetectable in the brain [1] [5] [7]. Quantitative RT-PCR analyses confirm:

  • Small intestine: 17.3% of total UGT mRNA
  • Colon: Comparable to small intestine
  • Liver: ≤1% of intestinal levels [5] [7].This distribution aligns with intestinal microsomes showing 5–10× higher dopamine glucuronidation activity than hepatic microsomes [1]. In the brain, UGT1A1/1A6 are the dominant isoforms, but their expression is 100× lower than in the liver [7].

Table 2: UGT1A10 Expression Across Human Tissues

TissueRelative mRNA Level (%)Glucuronidation Activity
Small intestine17.3High (reference standard)
Colon~17High
AdiposeModerateModerate
Liver≤0.1Low
BrainUndetectableUndetectable

Interplay Between Sulfonation and Glucuronidation in Dopamine Homeostasis

Dopamine metabolism involves competitive interplay between sulfonation and glucuronidation:

  • Sulfotransferase 1A3 (SULT1A3) is the primary sulfonating enzyme, with high affinity (Km ≈ 2 μM) but low capacity for dopamine.
  • UGT1A10 exhibits low affinity (KA ≈ 2–3 mM) but high capacity [1] [9].In the intestine, sulfonation dominates due to SULT1A3’s nanomolar affinity, yielding dopamine sulfate as the major circulatory metabolite. Glucuronidation becomes significant only at high dopamine concentrations (>1 mM) [1] [6]. In the brain, sulfonation predominates over glucuronidation due to negligible UGT1A10 expression. Microdialysis studies show dopamine-3-O-sulfate is 6–10× more abundant than glucuronides in human cerebrospinal fluid [9]. The efflux transporter MRP4 mediates cellular excretion of both sulfate and glucuronide conjugates, while lysosomal arylsulfatase B can hydrolyze sulfates, enabling neurotransmitter recycling [8] [9].

Table 3: Dopamine Conjugates in Human Biofluids

Conjugate TypeRelative Abundance in CSFPrimary Site of Formation
Dopamine-3-O-sulfateHigh (reference)Intestine, brain
Dopamine-3-O-glucuronideLow (6–10× less than sulfate)Intestine
Dopamine-4-O-glucuronideTraceIntestine

Properties

Product Name

Dopamine 3-beta-D-glucuronide sodium salt

IUPAC Name

sodium;(3S,6S)-6-[5-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylate

Molecular Formula

C14H18NNaO8

Molecular Weight

351.28 g/mol

InChI

InChI=1S/C14H19NO8.Na/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21);/q;+1/p-1/t9?,10-,11?,12?,14+;/m0./s1

InChI Key

IJTRTNHFHDFRQJ-CNVUCCHTSA-M

Canonical SMILES

C1=CC(=C(C=C1CCN)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)O.[Na+]

Isomeric SMILES

C1=CC(=C(C=C1CCN)O[C@H]2C(C([C@@H](C(O2)C(=O)[O-])O)O)O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.